1-(3-Fluoropropyl)pyrrolidin-3-amine
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Overview
Description
1-(3-Fluoropropyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-fluoropropyl group and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 3-fluoropropylamine under controlled conditions. One common method includes:
Starting Materials: Pyrrolidine and 3-fluoropropylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoropropyl)pyrrolidin-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the 3-fluoropropyl group contribute to its binding affinity and specificity. The compound may modulate the activity of specific pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(3-Chloropropyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromopropyl)pyrrolidin-3-amine: Similar structure but with a bromine atom instead of fluorine.
1-(3-Iodopropyl)pyrrolidin-3-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-(3-Fluoropropyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can influence its biological activity and make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H15FN2 |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(3-fluoropropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2 |
InChI Key |
XKHSXPNTQRAWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CCCF |
Origin of Product |
United States |
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